![molecular formula C22H30N2O2 B6086190 1-(2,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine](/img/structure/B6086190.png)
1-(2,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethoxybenzyl)-4-(3-phenylpropyl)piperazine, also known as R(+)-DOI, is a psychoactive drug that belongs to the family of phenethylamines. R(+)-DOI is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders.
Mechanism of Action
R(+)-DOI acts as a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. Activation of the 5-HT2A receptor by R(+)-DOI leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. This activation is believed to play a role in the therapeutic effects of R(+)-DOI in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of R(+)-DOI are primarily related to its action as a 5-HT2A receptor agonist. Activation of this receptor leads to the release of various neurotransmitters, which can affect mood, cognition, and behavior. R(+)-DOI has also been shown to have some affinity for other serotonin receptors, including the 5-HT2B and 5-HT2C receptors.
Advantages and Limitations for Lab Experiments
One advantage of using R(+)-DOI in lab experiments is its potency as a 5-HT2A receptor agonist. This allows for more precise and consistent activation of the receptor, which can be useful in studying its effects on neurotransmitter release and behavior. However, one limitation is the potential for off-target effects, as R(+)-DOI also has affinity for other serotonin receptors.
Future Directions
There are several potential future directions for research involving R(+)-DOI. One area of interest is its potential use in the treatment of depression and anxiety, particularly in combination with other medications or therapies. Another area of interest is its potential use as a tool in neuroscience research, particularly in the study of the serotonin system and its role in various psychiatric disorders. Additionally, further research is needed to better understand the potential side effects and long-term effects of R(+)-DOI use.
Synthesis Methods
The synthesis of R(+)-DOI involves the reaction of 2,4-dimethoxybenzaldehyde with 3-phenylpropanolamine to form the intermediate 2,4-dimethoxyphenyl-3-phenylpropanolamine. This intermediate is then converted to R(+)-DOI by reacting it with piperazine in the presence of a reducing agent.
Scientific Research Applications
R(+)-DOI has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use as a tool in neuroscience research, particularly in the study of the serotonin system.
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-25-21-11-10-20(22(17-21)26-2)18-24-15-13-23(14-16-24)12-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-11,17H,6,9,12-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAQVEPXUIXYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-4-(3-phenylpropyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.